N-(1,3-Benzothiazol-2-yl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

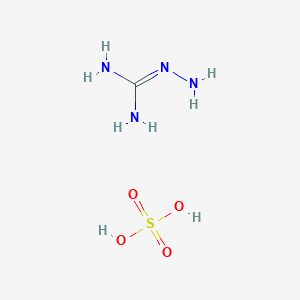

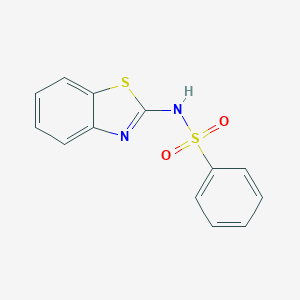

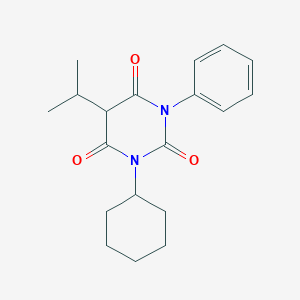

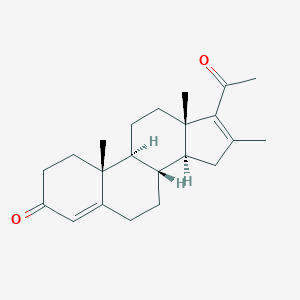

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which combines a benzenesulfonamide moiety with a benzothiazole ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, material science, and organic synthesis .

Wissenschaftliche Forschungsanwendungen

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, has a wide range of applications in scientific research:

Medicinal Chemistry: The compound has been identified as a novel ABCA1 expression upregulator, which is significant for atherosclerosis treatment.

Material Science: The unique structure of the compound allows it to be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Wirkmechanismus

Target of Action

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, also known as Benzenesulfonamide, N-2-benzothiazolyl-, has been found to target 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells . The compound has also shown promising activity against Mycobacterium tuberculosis , suggesting it may target key enzymes or proteins in this bacterium .

Mode of Action

The compound interacts with its targets, such as 11beta-HSD1, by inhibiting their activity . This inhibition can lead to a decrease in the conversion of inactive glucocorticoids to their active forms, potentially altering glucocorticoid signaling within cells . When acting against M.

Biochemical Pathways

The inhibition of 11beta-HSD1 can affect the glucocorticoid pathway, potentially leading to altered immune responses and metabolic processes . In the context of M.

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their in vivo antidiabetic activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of 11beta-HSD1 by N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can lead to significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models . This suggests that the compound may have potential as an antidiabetic agent . Additionally, the compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Action Environment

The action, efficacy, and stability of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the body, the pH of the environment, and the temperature . .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities

Cellular Effects

Some benzothiazole derivatives have shown promising activity against certain bacterial strains

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-2-benzothiazolyl-, typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for benzenesulfonamide, N-2-benzothiazolyl-, often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Vergleich Mit ähnlichen Verbindungen

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, can be compared with other similar compounds to highlight its uniqueness:

N-(2-Benzothiazolyl)-4-chlorobenzenesulfonamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.

Aryl Thiazolone–Benzenesulfonamides: These derivatives contain a thiazolone scaffold and exhibit different inhibitory activities against carbonic anhydrase enzymes.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOELFPSLJIQWFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339284 |

Source

|

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13068-60-5 |

Source

|

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)